Tritosulfuron

Catalog No.
S639905
CAS No.
142469-14-5
M.F
C13H9F6N5O4S
M. Wt
445.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritosulfuron

CAS Number

142469-14-5

Product Name

Tritosulfuron

IUPAC Name

1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea

Molecular Formula

C13H9F6N5O4S

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C13H9F6N5O4S/c1-28-11-21-8(13(17,18)19)20-9(23-11)22-10(25)24-29(26,27)7-5-3-2-4-6(7)12(14,15)16/h2-5H,1H3,(H2,20,21,22,23,24,25)

InChI Key

KVEQCVKVIFQSGC-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Synonyms

tritosulfuron

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Mode of Action Studies:

Tritosulfuron's mechanism of action involves inhibiting the enzyme acetolactate synthase (ALS), crucial for plant growth and development. Researchers utilize tritosulfuron to study ALS function and its role in plant metabolism. By observing the effects of tritosulfuron on different plant species and their resistance mechanisms, scientists gain valuable insights into plant physiology and herbicide resistance development.

Weed Resistance Research:

The widespread use of herbicides like tritosulfuron has led to the emergence of weed resistance. Scientists employ tritosulfuron in controlled laboratory and field settings to investigate the mechanisms behind weed resistance. This research helps develop strategies for managing resistant weeds and designing new herbicides with improved efficacy [].

Environmental Fate Studies:

Understanding the environmental fate of herbicides is crucial for assessing their potential impact on ecosystems. Researchers use tritosulfuron as a model compound to study its degradation pathways, persistence in soil and water, and potential for non-target effects. This information informs environmental risk assessments and the development of sustainable agricultural practices.

Herbicide Development and Optimization:

Scientists leverage tritosulfuron as a reference point for developing new herbicides with improved selectivity, efficacy, and environmental profiles. By studying the properties of tritosulfuron and its interaction with target and non-target plants, researchers can design novel herbicides with better weed control capabilities while minimizing environmental risks.

Plant Physiology and Biochemistry Research:

Tritosulfuron can be used as a tool to study plant responses to stress conditions. By observing the physiological and biochemical changes induced by tritosulfuron exposure, researchers gain insights into plant defense mechanisms, stress tolerance, and metabolic pathways [].

Tritosulfuron is a member of the sulfonylurea class of herbicides, specifically designed for broad-spectrum weed control. Its chemical formula is C₁₃H₉F₆N₅O₄S, and it features a complex structure that includes a sulfonyl group, which is essential for its biological activity. Tritosulfuron acts primarily by inhibiting the enzyme acetolactate synthase, crucial in the biosynthesis of branched-chain amino acids in plants, leading to their eventual death. This herbicide is particularly effective against various annual and perennial weeds, making it a valuable tool in agricultural practices .

That can lead to its degradation and transformation in the environment. Notably, it can be oxidized by potassium peroxymonosulfate in the presence of chloride ions, leading to various degradation products. Studies have shown that its oxidation follows a mechanism involving hydroxyl attacks and chlorine addition, resulting in the formation of aromatic rings and other intermediates . The kinetics of these reactions can be influenced by factors such as temperature and concentration of reactants, with specific rate constants established for different pathways .

The primary biological activity of tritosulfuron lies in its role as an herbicide. It effectively inhibits acetolactate synthase, disrupting amino acid synthesis in target plants. This mechanism leads to stunted growth and eventual plant death. Additionally, tritosulfuron has been found to exhibit toxicity to aquatic life, necessitating careful management in agricultural runoff scenarios . Its potential for causing allergic reactions upon skin contact has also been noted, highlighting the importance of safety measures during handling .

Tritosulfuron can be synthesized through various chemical pathways commonly used for sulfonylurea compounds. These methods typically involve the reaction of appropriate sulfonyl chlorides with amines or other nucleophiles under controlled conditions. Specific details on the synthesis process may vary depending on the desired purity and yield but generally include steps such as:

  • Formation of Sulfonamide: Reacting a sulfonyl chloride with an amine.
  • Cyclization: Introducing additional functional groups to form the complete tritosulfuron structure.
  • Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product.

While detailed synthetic routes are often proprietary, literature provides insights into general methodologies applicable to similar compounds .

Tritosulfuron is primarily utilized as an herbicide in agricultural settings due to its efficacy against a wide range of weeds. Its application helps improve crop yields by controlling unwanted vegetation that competes for nutrients and water. Beyond agriculture, research into its environmental impact and degradation pathways is ongoing, aiming to better understand its fate in ecosystems post-application . Additionally, studies are exploring its potential use in combination with other herbicides to enhance weed management strategies .

Interaction studies involving tritosulfuron have focused on its metabolic pathways and environmental degradation processes. Research indicates that tritosulfuron can undergo reductive metabolism in soils, leading to various transformation products that may exhibit different biological activities compared to the parent compound . Electrochemical methods have been employed to simulate these interactions and predict degradation mechanisms under various environmental conditions . Such studies are critical for assessing the ecological risk associated with tritosulfuron use.

Tritosulfuron shares similarities with other sulfonylurea herbicides but possesses unique characteristics that distinguish it from its peers. Below is a comparison with several similar compounds:

Compound NameActive IngredientMechanism of ActionUnique Features
NicosulfuronNicosulfuronInhibits acetolactate synthaseEffective against specific weed species
Metsulfuron-methylMetsulfuron-methylInhibits acetolactate synthaseBroad-spectrum activity
Chlorimuron-ethylChlorimuron-ethylInhibits acetolactate synthaseHighly soluble in water
IodosulfuronIodosulfuronInhibits acetolactate synthaseExhibits unique degradation pathways

Tritosulfuron's specificity towards certain weed types and its unique degradation pathways set it apart from other compounds within the sulfonylurea class . Its environmental behavior and potential toxicity also warrant further investigation compared to similar herbicides.

XLogP3

3.1

UNII

U9927AJG71

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

142469-14-5

Wikipedia

Tritosulfuron

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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